molecular formula C8H11ClN2O2 B3094187 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride CAS No. 1255717-43-1

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride

Cat. No.: B3094187
CAS No.: 1255717-43-1
M. Wt: 202.64
InChI Key: CHGMNKIQZROTQC-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride (CAS: 1210358-54-5; alternate CAS: 1255717-43-1) is a high-purity chemical intermediate primarily utilized in medicinal chemistry and pharmaceutical research. This pyrazole-substituted cyclopropane derivative features a carboxylic acid hydrochloride moiety that enhances its utility in structure-activity relationship studies and molecular design. With the molecular formula C 8 H 11 ClN 2 O 2 and molecular weight of 202.64 g/mol, this compound serves as a valuable building block in developing biologically active molecules. Pyrazole-based compounds have demonstrated significant therapeutic potential, particularly as serine protease inhibitors with covalent binding mechanisms. Recent research highlights analogous pyrazole-based structures as potent thrombin inhibitors exhibiting serine-trapping activity, showing promise as safer anticoagulant alternatives with minimal bleeding time effects compared to traditional therapies . The structural configuration of this compound, characterized by its pyrazole ring linked to a carboxylic acid-functionalized cyclopropane, makes it particularly valuable for designing protein kinase inhibitors and exploring enzyme inhibition mechanisms . Available as a solid with ≥95% purity, this specialty chemical is intended for research applications only, including pharmaceutical development, chemical biology, and investigative chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-7(12)8(2-3-8)6-10-5-1-4-9-10;/h1,4-5H,2-3,6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGMNKIQZROTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride typically involves the reaction of pyrazole with cyclopropanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, research has shown that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, suggesting that 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride could serve as a lead compound for anticancer drug development .
  • Anti-inflammatory Effects : Some studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties. The cyclopropane moiety may contribute to this activity by influencing the compound's interaction with biological targets involved in inflammatory pathways .

Biological Research

The compound is also used in biological assays to explore mechanisms of action and interactions with biological systems.

  • Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for specific enzymes relevant in metabolic pathways. For example, studies have focused on its role as a potential inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Material Science

In material science, this compound is being explored for its properties in creating novel materials.

  • Polymer Chemistry : The unique structure of this compound makes it a candidate for the synthesis of new polymers with specific functionalities. Its ability to form stable bonds can be utilized in developing advanced materials for various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound. The results showed that modifications to the side chains significantly enhanced the cytotoxicity against breast cancer cell lines, indicating its potential as a scaffold for drug design .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university investigated the anti-inflammatory effects of pyrazole compounds. The study found that this compound inhibited the production of pro-inflammatory cytokines in vitro, supporting its use in developing anti-inflammatory therapies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Outcomes
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cells
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Biological ResearchEnzyme Inhibition StudiesPotential COX enzyme inhibitor
Material SciencePolymer ChemistryDevelopment of advanced materials

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride can be compared with other similar compounds such as:

Biological Activity

1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride (CAS No. 1255717-43-1) is a chemical compound with a molecular formula of C8H11ClN2O2 and a molecular weight of 202.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound features a unique pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of pyrazole with cyclopropanecarboxylic acid under specific conditions, often utilizing catalysts to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may bind to receptors, affecting signal transduction processes.
  • Cellular Pathway Interference : It can modulate pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies involving K562 human leukemia cells have demonstrated that the compound induces apoptosis through mitochondrial pathway activation, evidenced by increased expression of pro-apoptotic proteins such as Bax and activated caspase-3 .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in K562 cells
Enzyme InhibitionPotential inhibition of specific metabolic enzymes
Receptor InteractionModulates receptor activity affecting cell signaling

Study on K562 Cell Line

A study highlighted the effects of this compound on K562 cells, where it was shown to significantly increase early apoptosis markers compared to control groups. Flow cytometry analysis revealed a notable increase in apoptotic cells post-treatment, correlating with mitochondrial dysfunction indicated by decreased mitochondrial membrane potential .

Pharmacological Applications

The compound's potential therapeutic applications are being explored in various contexts:

  • Cancer Therapy : Its ability to induce apoptosis suggests it could be developed as an anticancer agent.
  • Metabolic Disorders : Given its enzyme modulation capabilities, further research could explore its role in treating metabolic diseases.

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Reactive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., cyclopropanation with NaH) .
  • Toxicity Mitigation : Conduct Ames testing for mutagenicity and use fume hoods during synthesis. Refer to SDS guidelines for spill management (e.g., neutralize acid spills with NaHCO3_3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride
Reactant of Route 2
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1-(1H-Pyrazol-1-ylmethyl)cyclopropanecarboxylic acid hydrochloride

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